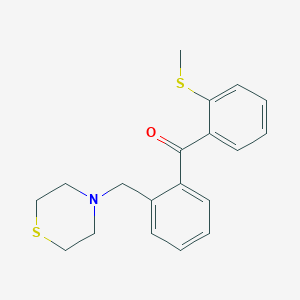
3'-Chloro-4'-fluoro-3-phenylpropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3'-Chloro-4'-fluoro-3-phenylpropiophenone is a chemical entity that has not been directly studied in the provided papers. However, there are several papers that discuss related compounds, which can provide insights into the chemical behavior and properties that might be expected for 3'-Chloro-4'-fluoro-3-phenylpropiophenone. For instance, studies on compounds with chloro and fluoro substituents on phenyl rings, such as those in papers and , can shed light on the potential reactivity and physical properties of the compound .
Synthesis Analysis
While there is no direct synthesis route provided for 3'-Chloro-4'-fluoro-3-phenylpropiophenone, organotin esterification as mentioned in paper could potentially be adapted for its synthesis. The paper discusses the synthesis and characterization of organotin esters of a structurally related compound, which suggests that similar synthetic strategies might be applicable.
Molecular Structure Analysis
The molecular structure of 3'-Chloro-4'-fluoro-3-phenylpropiophenone can be inferred to some extent from the studies on related compounds. For example, the crystal and molecular structure of a difluoro hydroxyiminopropiophenone is discussed in paper , which provides insights into the possible conformational aspects of halogenated propiophenones. The presence of halogen atoms can influence the molecular geometry and intermolecular interactions due to their electronegativity and size.
Chemical Reactions Analysis
The chemical reactivity of halogenated phenols, such as those studied in paper , can provide a basis for understanding the reactivity of 3'-Chloro-4'-fluoro-3-phenylpropiophenone. The photolysis of substituted phenols leading to the formation of radical species indicates that the compound may also undergo similar photochemical reactions, given the presence of a phenolic moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3'-Chloro-4'-fluoro-3-phenylpropiophenone can be extrapolated from the properties of related compounds. For instance, the dissociation constants of dihydroxyphenylpropionic acid and related compounds, as discussed in paper , can provide information on the acidity and potential ionization states of the compound. The electrochemical sensor development for phenolic compounds in paper suggests that 3'-Chloro-4'-fluoro-3-phenylpropiophenone may also be detectable using similar electrochemical techniques.
Aplicaciones Científicas De Investigación
1. Synthesis and Characterization of Biologically Active Compounds
3'-Chloro-4'-fluoro-3-phenylpropiophenone has been utilized in the synthesis of biologically active compounds. For instance, derivatives of 1,2,4-triazoles, which are significant in medical chemistry, have been synthesized using fluoro and chloro derivatives. These compounds exhibit various intermolecular interactions, such as C–H⋯O, C–H⋯SC, C–H⋯π, and C–H⋯X (X = –F, –Cl), which are crucial for their biological activities. The interactions have been thoroughly studied using different techniques like DSC, TGA, and hot stage microscopy (HSM), providing insights into their structural behavior and potential biological applications (Shukla et al., 2014).
2. Photodehalogenation Studies and Chemical Output Control
The compound has also been involved in photodehalogenation studies of fluoro or chlorobenzene derivatives. This process generates triplet and singlet phenyl cations and potentially benzyne. These intermediates lead to different products, emphasizing the need to understand the direct effect of substituents on the compound's chemical behavior. This knowledge is essential for designing less phototoxic drugs and controlling the chemical output of the reactions (Protti et al., 2012).
3. Development of High-Performance Polymers
3'-Chloro-4'-fluoro-3-phenylpropiophenone has played a role in the development of high-performance polymers with enhanced properties. These polymers, such as poly(phthalazinone ether)s, have attracted attention for their applications in engineering plastics and membrane materials due to their distinguished thermal properties and good solubility. The detailed characterization of these polymers, including their FTIR, NMR spectra, and refractive indices, has provided valuable insights for their potential use in optical waveguides (Xiao et al., 2003).
Safety and Hazards
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO/c16-13-10-12(7-8-14(13)17)15(18)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVVFQAIIBTLSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643983 |
Source


|
| Record name | 1-(3-Chloro-4-fluorophenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-4'-fluoro-3-phenylpropiophenone | |
CAS RN |
898764-42-6 |
Source


|
| Record name | 1-Propanone, 1-(3-chloro-4-fluorophenyl)-3-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloro-4-fluorophenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 8-[2-(azetidinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1327316.png)
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1327317.png)
![4-Bromo-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone](/img/structure/B1327320.png)
![4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone](/img/structure/B1327321.png)
![3-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone](/img/structure/B1327322.png)
![2-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone](/img/structure/B1327325.png)
![3-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone](/img/structure/B1327326.png)
![2'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone](/img/structure/B1327330.png)
![Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate](/img/structure/B1327331.png)
![Ethyl 5-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate](/img/structure/B1327332.png)



